molecular formula C10H9BrO2 B2632174 1-(5-Bromo-1-benzofuran-2-YL)ethanol CAS No. 592542-03-5

1-(5-Bromo-1-benzofuran-2-YL)ethanol

Cat. No. B2632174
CAS RN: 592542-03-5
M. Wt: 241.084
InChI Key: HBHGBROBZNHZKF-UHFFFAOYSA-N
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Description

“1-(5-Bromo-1-benzofuran-2-YL)ethanol” is a chemical compound used in the rational design of novel CYP2A6 inhibitors for the reduction of cigarette smoking . It is also used as a reagent for the preparation and biological evaluation of (aminostyryl)benzofurans as inhibitors for Aβ fibril formation .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. One such method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of “1-(5-Bromo-1-benzofuran-2-YL)ethanol” is approximately planar . In the crystal, molecules are linked via C-H⋯O hydrogen bonds into C(5) chains propagating in [100] .


Chemical Reactions Analysis

Benzofuran compounds, including “1-(5-Bromo-1-benzofuran-2-YL)ethanol”, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .

Scientific Research Applications

Green Synthesis and Biocatalysis

1-(5-Bromo-1-benzofuran-2-yl)ethanol and related compounds play a significant role in green chemistry, particularly in the synthesis of enantiopure aromatic alcohols. These compounds serve as chiral building blocks in the production of natural products and chiral drugs. A study by Şahin (2019) demonstrates the use of Lactobacillus paracasei as a biocatalyst for the bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol, achieving high enantiomeric excess and yield under optimized conditions. This exemplifies a scalable, environmentally friendly method for producing chiral intermediaries for drug production (Şahin, 2019).

Antimicrobial Activities

Several studies have reported the synthesis of benzofuran derivatives with significant antimicrobial properties. For instance, Kumari et al. (2019) synthesized benzofuran aryl ureas and carbamates, demonstrating their potential in antimicrobial applications. Sanjeeva et al. (2021) also synthesized and characterized novel benzofuran derivatives with antimicrobial activities against various bacterial strains. These compounds showcase the potential of benzofuran derivatives in developing new antimicrobial agents (Kumari et al., 2019); (Sanjeeva et al., 2021).

Organic Synthesis and Characterization

Benzofuran derivatives like 1-(5-Bromo-1-benzofuran-2-yl)ethanol are integral in various organic synthesis processes. Studies illustrate their use in synthesizing diverse chemical structures with potential applications in pharmaceuticals and materials science. For example, Paizs et al. (2003) discuss the kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols, highlighting their importance in obtaining enantiopure compounds (Paizs et al., 2003).

Mechanism of Action

While the exact mechanism of action of “1-(5-Bromo-1-benzofuran-2-YL)ethanol” is not specified in the search results, benzofuran compounds are known to have diverse pharmacological activities . For example, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .

Future Directions

Benzofuran compounds, including “1-(5-Bromo-1-benzofuran-2-YL)ethanol”, have potential applications in many aspects due to their biological activities . They are potential natural drug lead compounds and have attracted more and more attention of chemical and pharmaceutical researchers worldwide . Future research may focus on the development of promising compounds with target therapy potentials and little side effects .

properties

IUPAC Name

1-(5-bromo-1-benzofuran-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHGBROBZNHZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(O1)C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-1-benzofuran-2-YL)ethanol

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